cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid
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Overview
Description
cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid: is a complex organic compound with the molecular formula C21H21NO4. It is characterized by the presence of a cyclobutane ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst to form the four-membered ring.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution, where an amine reacts with a suitable leaving group on the cyclobutane ring.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step, automated systems for Fmoc protection, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid is used as a building block in the synthesis of complex organic molecules. Its Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS), where it protects amino groups during chain elongation.
Biology
In biological research, this compound can be used to synthesize peptides and proteins for studying enzyme-substrate interactions, protein folding, and other biochemical processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The carboxylic acid group can participate in amide bond formation, crucial for peptide chain elongation.
Comparison with Similar Compounds
Similar Compounds
cis-3-[(tert-Butoxycarbonylamino)methyl]cyclobutanecarboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
cis-3-[(Benzyloxycarbonylamino)methyl]cyclobutanecarboxylic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
trans-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid: The trans isomer of the compound.
Uniqueness
The uniqueness of cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid lies in its specific stereochemistry and the presence of the Fmoc group, which provides stability and ease of removal under mild conditions, making it highly valuable in peptide synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-9-13(10-14)11-22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFFZAFKQSTORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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